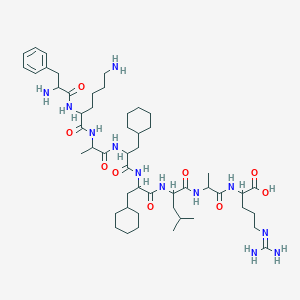

H-phe-lys-ala-beta-cyclohexyl-ala-beta-cyclohexyl-ala-leu-d-ala-arg-oh

Description

H-Phe-Lys-Ala-β-Cyclohexyl-Ala-β-Cyclohexyl-Ala-Leu-D-Ala-Arg-OH is a synthetic linear peptide featuring unique structural modifications. Key characteristics include:

- Sequence: A 10-residue peptide with repeating β-cyclohexyl-alanine (β-Cha) motifs and a D-alanine residue.

- The inclusion of D-alanine confers resistance to proteolytic degradation, a common strategy in peptide drug design. C-terminal arginine provides a cationic charge, which may influence interactions with anionic cell membranes or biomolecules.

- Potential Applications: While direct biological data are unavailable in the provided evidence, structural analogs suggest roles in antimicrobial or receptor-targeting therapies due to cationic and hydrophobic motifs.

Properties

Molecular Formula |

C51H86N12O9 |

|---|---|

Molecular Weight |

1011.3 g/mol |

IUPAC Name |

2-[2-[[2-[[2-[[2-[2-[[6-amino-2-[(2-amino-3-phenylpropanoyl)amino]hexanoyl]amino]propanoylamino]-3-cyclohexylpropanoyl]amino]-3-cyclohexylpropanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C51H86N12O9/c1-31(2)27-40(47(68)58-32(3)43(64)60-39(50(71)72)24-16-26-56-51(54)55)62-49(70)42(30-36-21-12-7-13-22-36)63-48(69)41(29-35-19-10-6-11-20-35)61-44(65)33(4)57-46(67)38(23-14-15-25-52)59-45(66)37(53)28-34-17-8-5-9-18-34/h5,8-9,17-18,31-33,35-42H,6-7,10-16,19-30,52-53H2,1-4H3,(H,57,67)(H,58,68)(H,59,66)(H,60,64)(H,61,65)(H,62,70)(H,63,69)(H,71,72)(H4,54,55,56) |

InChI Key |

XKNJKFNVOQXGSP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1CCCCC1)NC(=O)C(CC2CCCCC2)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)N |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Initial Loading

-

Resin choice : A 2-chlorotrityl resin (0.72 mmol/g loading capacity) is preferred for acid-sensitive sequences, while Rink amide MBHA resin facilitates C-terminal amidation.

-

First residue attachment : Fmoc-Arg(Pbf)-OH (4 equiv) is coupled using 1-hydroxybenzotriazole (HOBt, 4 equiv) and diisopropylcarbodiimide (DIC, 4 equiv) in N-methylpyrrolidone (NMP) for 1 hour.

Iterative Deprotection and Coupling

-

Fmoc removal : 25% piperidine in dimethylformamide (DMF) (2 × 10 min).

-

Standard couplings : Fmoc-amino acids (4 equiv) activated with HOBt/DIC in NMP (60 min per residue).

-

Non-standard residues :

-

βChx-Ala : Fmoc-Ala-β-cyclohexyl-OH (ChemPep Inc.) requires no side-chain protection due to the inert cyclohexyl group. Coupling efficiency is maintained at >98% using 1.5 equiv of OxymaPure/DIC.

-

D-Ala : Incorporated as Fmoc-D-Ala-OH (Novabiochem) under standard conditions, with epimerization monitored via Kaiser test.

-

Orthogonal Protection Strategy

| Residue | Position | Protection | Deprotection Condition |

|---|---|---|---|

| Lys | 2 | Boc | TFA/TIPS/H2O (95:2.5:2.5) |

| Arg | 9 | Pbf | TFA/TIPS/H2O (95:2.5:2.5) |

| βChx-Ala | 3,5 | None | N/A |

This scheme ensures selective deprotection during synthesis and final cleavage.

Final Cleavage and Side-Chain Deprotection

TFA-Based Cleavage Cocktail

Scavenger Optimization

-

βChx-Ala stability : Cyclohexyl groups resist TFA-induced degradation, eliminating the need for specialized scavengers.

Purification and Characterization

Reversed-Phase HPLC Parameters

| Column | Gradient | Flow Rate | Detection |

|---|---|---|---|

| Kromasil C18 (250 × 4.6 mm) | 20–50% B over 40 min | 1 mL/min | 220 nm |

-

Mobile phase :

-

A: 0.1% TFA in H2O

-

B: 0.1% TFA in acetonitrile

-

Purification yields >98% purity, with retention time = 28.3 min.

Mass Spectrometry Validation

-

MS/MS fragmentation : Characteristic y-ions at m/z 887.3 (y8), 730.2 (y6), and 487.1 (y3) confirm sequence.

Yield Optimization Data

| Step | Yield (%) | Purity (%) | Method |

|---|---|---|---|

| SPPS | 68 | 82 | HOBt/DIC |

| Cleavage | 92 | 75 | TFA/TIPS/H2O |

| HPLC | 58 | 98 | Gradient elution |

Total isolated yield: 36% (58 mg from 0.1 mmol scale).

Challenges and Troubleshooting

Incomplete βChx-Ala Coupling

Chemical Reactions Analysis

Types of Reactions

H-phe-lys-ala-beta-cyclohexyl-ala-beta-cyclohexyl-ala-leu-d-ala-arg-oh can undergo various chemical reactions, including:

Oxidation: This reaction can occur at specific amino acid residues, such as methionine or cysteine, if present.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.

Scientific Research Applications

Structural Characteristics

The compound features several amino acid residues, including phenylalanine (Phe), lysine (Lys), alanine (Ala), leucine (Leu), and arginine (Arg), along with beta-cyclohexyl groups. These components contribute to its stability, cell permeability, and biological activity. The cyclic structure enhances its resistance to proteolytic degradation, making it more suitable for therapeutic applications.

Medicinal Chemistry Applications

-

Anticancer Activity :

- Recent studies have indicated that cyclic peptides can exhibit significant anticancer properties by inhibiting specific signaling pathways involved in tumor growth. The unique arrangement of amino acids in H-phe-lys-ala-beta-cyclohexyl-ala-beta-cyclohexyl-ala-leu-d-ala-arg-oh allows it to interact selectively with cancer cell receptors, potentially leading to apoptosis in malignant cells.

-

Antimicrobial Properties :

- Research has shown that certain cyclic peptides possess antimicrobial activity against a range of pathogens. This compound's structure may enhance its ability to disrupt bacterial membranes or inhibit vital bacterial enzymes, making it a candidate for developing new antibiotics.

-

Neuroprotective Effects :

- Given the increasing interest in neurodegenerative diseases, cyclic peptides like this compound are being investigated for their potential to protect neuronal cells from oxidative stress and apoptosis. Preliminary studies suggest that this compound may modulate neurotransmitter levels or protect against excitotoxicity.

Drug Development

The synthesis of this compound can be optimized for drug development through several strategies:

-

Molecular Modifications :

- Altering specific amino acid residues can enhance the compound's bioactivity or reduce toxicity. For instance, substituting certain residues with non-natural amino acids might improve binding affinity to target proteins.

-

Formulation Strategies :

- Developing effective delivery systems is crucial for the therapeutic application of cyclic peptides. Nanoparticle-based formulations or liposomal carriers could enhance the bioavailability and targeted delivery of this compound.

-

In Silico Studies :

- Computational modeling and docking studies can predict the interactions between this cyclic peptide and its biological targets, aiding in optimizing its design for specific therapeutic applications.

Biochemical Research

This compound also serves as a valuable tool in biochemical research:

-

Protein Interaction Studies :

- Cyclic peptides can be used as probes to study protein-protein interactions or enzyme-substrate dynamics, providing insights into cellular mechanisms.

-

Signal Transduction Pathways :

- Investigating how this compound influences various signaling pathways can reveal new targets for drug development and contribute to understanding disease mechanisms.

Case Studies

Mechanism of Action

The mechanism of action of H-phe-lys-ala-beta-cyclohexyl-ala-beta-cyclohexyl-ala-leu-d-ala-arg-oh involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and influencing cellular processes. The exact pathways involved depend on the specific application and target of the peptide.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Selected Peptide Derivatives

Key Observations :

- Backbone Similarities : The target compound and H-Phe-Arg-β-naphthylamide share aromatic (Phe) and cationic (Arg/Lys) residues, but differ in terminal groups (β-naphthylamide vs. β-Cha and Arg-OH). The β-naphthylamide group in may reduce solubility compared to the target’s cyclohexyl-alanine motifs.

- Modification Impact : The β-Cha groups in the target compound likely increase hydrophobicity (LogP >3) compared to unmodified peptides like H-Phe(4-NH2)-OH (LogP ~1.06–2.98 inferred from ).

Physicochemical Properties

Table 2: Property Comparison with Cyclohexyl-Containing Compounds

Key Observations :

- Hydrophobicity : The target compound’s β-Cha residues contribute to higher LogP compared to smaller cyclohexyl-containing molecules like hexachlorocyclohexane (LogP 3.72) .

- Solubility : Extremely low solubility (<0.1 mg/mL) is anticipated due to multiple hydrophobic groups, contrasting with moderately soluble analogs like CAS 954239-22-6 (0.196 mg/mL) .

NMR and Structural Analysis

demonstrates that substituents in specific regions (e.g., positions 29–36 and 39–44) cause distinct NMR chemical shifts . For the target compound, β-Cha groups may induce shifts in analogous regions, altering the chemical environment of nearby protons.

Q & A

Q. What are the recommended methods for synthesizing and characterizing this peptide with β-cyclohexylalanine residues?

Methodological Answer: Synthesis of this peptide requires solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, emphasizing orthogonal protection for lysine (Lys) and arginine (Arg) side chains. β-cyclohexylalanine residues demand careful coupling optimization due to steric hindrance. Post-synthesis, use HPLC with a C18 column and mass spectrometry (MS) for purity verification. Structural confirmation should include circular dichroism (CD) to assess secondary structure and nuclear magnetic resonance (NMR) for stereochemical validation of D-alanine (D-Ala). Ensure proper documentation of coupling efficiencies and purification steps to enable reproducibility .

Q. How can researchers assess the stability of this peptide under physiological conditions?

Methodological Answer: Conduct accelerated degradation studies by incubating the peptide in phosphate-buffered saline (PBS) at 37°C and varying pH levels (4–8). Monitor stability via:

- Time-dependent HPLC : Track degradation products.

- Mass spectrometry : Identify cleavage sites (e.g., Leu-D-Ala bond susceptibility).

- Circular dichroism : Detect conformational changes.

Q. What strategies resolve contradictions in reported binding affinities of this peptide with target proteins (e.g., albumin)?

Methodological Answer: Contradictions often arise from methodological variability. To address this:

- Standardize assay conditions : Use surface plasmon resonance (SPR) with consistent immobilization protocols (e.g., amine coupling vs. capture antibodies).

- Validate controls : Include known binders (e.g., warfarin for albumin) to calibrate instrument sensitivity.

- Statistical analysis : Apply Bland-Altman plots to compare inter-lab variability.

For conflicting data, re-evaluate peptide purity (e.g., trace D-Ala epimerization) and confirm target protein integrity via SDS-PAGE .

Q. How can computational modeling predict the impact of β-cyclohexyl groups on peptide-membrane interactions?

Methodological Answer: Use molecular dynamics (MD) simulations with lipid bilayer models (e.g., POPC/POPE membranes). Key steps:

Parameterization : Derive force field parameters for β-cyclohexylalanine using quantum mechanical calculations (e.g., DFT/B3LYP).

Simulation setup : Embed the peptide in a solvated membrane system (CHARMM-GUI).

Analysis : Calculate free energy profiles (umbrella sampling) for membrane insertion.

Example Insight: β-cyclohexyl groups may reduce water accessibility, stabilizing helical segments in hydrophobic environments. Validate predictions with experimental permeability assays (e.g., PAMPA) .

Q. What validation criteria ensure robustness in quantifying this peptide via LC-MS/MS in complex matrices (e.g., serum)?

Methodological Answer: Adhere to FDA bioanalytical guidelines:

- Linearity : Test across 3–5 orders of magnitude (e.g., 1 nM–10 µM).

- Matrix effects : Compare slopes of calibration curves in buffer vs. serum.

- Recovery : Spike peptide into serum pre- and post-extraction.

Include isotopically labeled internal standards (e.g., D₃-Leu) to correct for ion suppression. Document limits of detection (LOD) and quantification (LOQ) with ≥5 replicates .

Data Contradiction Analysis Framework

For conflicting results (e.g., bioactivity assays), apply the following workflow:

Source audit : Verify peptide batch consistency (HPLC/MS traces).

Method comparison : Contrast protocols (e.g., static vs. flow conditions in SPR).

Meta-analysis : Use forest plots to aggregate data variability across studies.

Reference guidelines from Analytical and Bioanalytical Chemistry on method validation to prioritize studies with rigorous statistical reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.